Egfr/her2/cdk9-IN-2 is a potent inhibitor designed to target three significant proteins: epidermal growth factor receptor, human epidermal growth factor receptor 2, and cyclin-dependent kinase 9. This compound has demonstrated substantial antitumor activity, making it a promising candidate for cancer therapy. Its unique ability to inhibit these three targets simultaneously provides a broader spectrum of antitumor activity compared to compounds that focus on only one or two of these proteins .
Egfr/her2/cdk9-IN-2 is classified as a small molecule inhibitor. It is sourced from various chemical suppliers and has been studied extensively in scientific literature for its therapeutic potential against cancers that overexpress the targeted receptors, particularly breast cancer and triple-negative breast cancer . The compound's molecular formula is with a molecular weight of 496.6 g/mol.
The synthesis of Egfr/her2/cdk9-IN-2 typically involves several steps, which may include:
The molecular structure of Egfr/her2/cdk9-IN-2 features a complex arrangement that includes:
Egfr/her2/cdk9-IN-2 undergoes several types of chemical reactions:
The major products formed from these reactions often include derivatives with modified functional groups that may exhibit varying biological activities. The reactions typically require specific conditions and catalysts to facilitate the desired transformations .
Egfr/her2/cdk9-IN-2 exerts its antitumor effects by inhibiting the activities of epidermal growth factor receptor, human epidermal growth factor receptor 2, and cyclin-dependent kinase 9. These proteins play critical roles in cell signaling pathways that regulate cell proliferation, survival, and differentiation. By blocking these pathways, Egfr/her2/cdk9-IN-2 induces cell cycle arrest and apoptosis in cancer cells, effectively reducing tumor growth .
Egfr/her2/cdk9-IN-2 is characterized by:
Key chemical properties include:
Relevant data on solubility and stability can vary based on experimental conditions but are crucial for determining application viability in therapeutic settings .
Egfr/her2/cdk9-IN-2 has multiple applications in scientific research:
CAS No.:
CAS No.:
CAS No.:
CAS No.: 59384-04-2